

Spectroscopic Characterization of 3-Chloro-2,4-difluorobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-2,4-difluorobenzonitrile

Cat. No.: B1592238

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Chloro-2,4-difluorobenzonitrile** (CAS No. 887267-38-1), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not widely published, this guide presents predicted data based on the analysis of structurally similar compounds, providing a robust framework for its characterization.

Molecular Structure and Overview

3-Chloro-2,4-difluorobenzonitrile possesses a molecular formula of $C_7H_2ClF_2N$ and a molecular weight of 173.55 g/mol. The strategic placement of chloro and fluoro substituents on the benzonitrile scaffold significantly influences its electronic properties and reactivity, making spectroscopic analysis crucial for its unambiguous identification and quality control.

Figure 1: Molecular structure of **3-Chloro-2,4-difluorobenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **3-Chloro-2,4-difluorobenzonitrile**, 1H , ^{13}C , and ^{19}F NMR would provide definitive structural information.

Predicted ^1H NMR Data

The ^1H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the neighboring chloro and fluoro substituents.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	7.8 - 8.0	dd	$J(\text{H-F}) \approx 8-10, J(\text{H-H}) \approx 2$
H-6	7.3 - 7.5	t	$J(\text{H-F}) \approx 8-10$

Expert Interpretation: The proton at position 5 (H-5) is expected to appear as a doublet of doublets due to coupling with the adjacent fluorine at position 4 and the meta-coupled proton at position 6. The proton at position 6 (H-6) is anticipated to be a triplet due to coupling with the two neighboring fluorine atoms at positions 2 and 4. The exact chemical shifts can be influenced by the choice of solvent.

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts will be significantly affected by the attached halogens, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants.

Carbon	Predicted Chemical Shift (ppm)
C-1	105 - 110
C-2	160 - 165 (d, $^1J(C-F) \approx 250-260$ Hz)
C-3	120 - 125
C-4	162 - 167 (d, $^1J(C-F) \approx 250-260$ Hz)
C-5	112 - 117
C-6	135 - 140
CN	115 - 120

Expert Interpretation: The carbons attached to fluorine (C-2 and C-4) will show large one-bond coupling constants ($^1J(C-F)$), a characteristic feature in the ^{13}C NMR of fluorinated compounds. The nitrile carbon (CN) typically appears in the 115-120 ppm range.



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Figure 2: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Chloro-2,4-difluorobenzonitrile** is expected to show characteristic absorption bands for the nitrile group, aromatic C-H bonds, and C-halogen bonds.

Predicted IR Data

Wavenumber (cm ⁻¹)	Vibration	Intensity
2230 - 2240	C≡N stretch	Strong, sharp
3050 - 3100	Aromatic C-H stretch	Medium
1580 - 1620	Aromatic C=C stretch	Medium to strong
1450 - 1500	Aromatic C=C stretch	Medium to strong
1200 - 1300	C-F stretch	Strong
700 - 800	C-Cl stretch	Medium to strong

Expert Interpretation: The most prominent and diagnostic peak in the IR spectrum will be the strong, sharp absorption of the nitrile (C≡N) stretching vibration. The presence of multiple halogen atoms will also give rise to strong absorptions in the fingerprint region, particularly the C-F stretching bands.

Experimental Protocol: FTIR Analysis

- Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
- Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. The sample is then placed in the IR beam path, and the spectrum is acquired.
- Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For **3-Chloro-2,4-difluorobenzonitrile**, electron ionization (EI) mass spectrometry is a common technique.

Predicted Mass Spectrum Data

The mass spectrum is expected to show a molecular ion peak (M^+) at m/z 173. Due to the presence of a chlorine atom, an $M+2$ peak with an intensity of approximately one-third of the molecular ion peak will be observed, which is characteristic of compounds containing one chlorine atom.

m/z	Predicted Fragment
173/175	$[M]^+$ (Molecular ion)
138	$[M - Cl]^+$
119	$[M - Cl - F]^+$
108	$[C_6H_2F_2]^+$

Expert Interpretation: The fragmentation pattern will likely involve the loss of the chlorine atom, followed by the sequential loss of fluorine atoms and the nitrile group. The isotopic pattern of the molecular ion is a key diagnostic feature for identifying the presence of chlorine.

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